Ethyl 3-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a sulfonamide linker, a 4-methoxyphenyl group, and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 3-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S2/c1-3-30-23(26)22-19(15-20(31-22)16-7-5-4-6-8-16)24-21(25)13-14-32(27,28)18-11-9-17(29-2)10-12-18/h4-12,15H,3,13-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARYUIANXQRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiophene Carboxylate Derivatives
- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (): This compound shares the ethyl carboxylate and sulfanyl groups but lacks the sulfonamide linker and aryl substituents. It serves as an intermediate for thienopyrimidines, which exhibit kinase inhibition. The absence of the 4-methoxyphenyl group in this analog may reduce target specificity compared to the queried compound .
- 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (): This derivative includes a phenyl group but replaces the sulfonamide with an amino group. It is used in Gewald reactions to synthesize tetrahydrothienopyrimidines. The amino group likely alters electronic properties, making it less stable under acidic conditions than the sulfonamide-containing compound .
Sulfonamide-Linked Compounds
- 3-[1-(2-Thienyl)-2-(tridecafluorohexylsulfonyl)ethyl]-2,4-pentanedione (): This fluorinated sulfonyl compound exhibits high lipophilicity due to its perfluoroalkyl chain. The queried compound’s non-fluorinated sulfonyl group may offer better aqueous solubility while sacrificing membrane permeability .
- Intermediate 3 from European Patent Application (): A poly-sulfonamide dendrimer with acetylated sulfanyl groups.
Carboxylate Esters with Aryl Substituents
- Ethyl p-methoxycinnamate derivatives (): These compounds feature a 4-methoxyphenyl group linked via a cinnamate ester.
- Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine-5-carboxylate ():
This tetrahydropyrimidine derivative includes a bromoethoxy group, which is absent in the queried compound. The bromine atom could facilitate nucleophilic substitution reactions, whereas the sulfonamide in the target compound may favor hydrogen bonding .
Key Structural and Functional Differences
Research Implications and Gaps
- The sulfonamide-thiophene architecture of the queried compound is understudied compared to its amino- or fluorinated analogs.
- and highlight thiophene carboxylates as intermediates for bioactive molecules, suggesting the queried compound could be optimized for similar targets .
- Synthetic routes in and (e.g., Gewald reaction) may be adaptable for large-scale production.
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